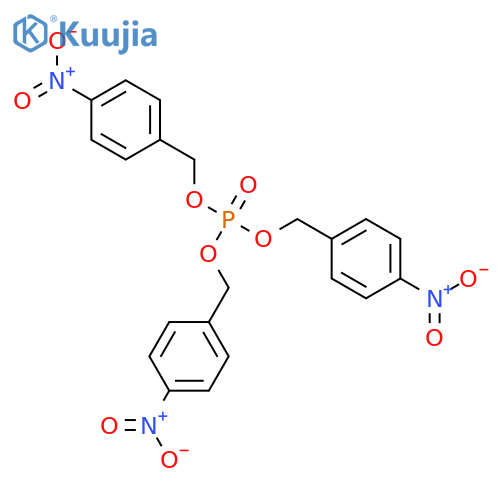Cas no 66777-93-3 (Tris(p-nitrobenzyl) Phosphate)

Tris(p-nitrobenzyl) Phosphate 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,4-nitro-, phosphate (3:1) (ester) (9CI)
- Tris(p-nitrobenzyl) Phosphate
- Tris(p-nitrobenzyl)
- tris[(4-nitrophenyl)methyl] phosphate
- p-nitrophenylmethylphosphate
- AKOS030239885
- NSC-401698
- NSC401698
- DTXSID70322625
- FT-0675671
- 66777-93-3
- Phosphoric acid, tris[(4-nitrophenyl)methyl] ester
- SCHEMBL5983768
- Tris(4-nitrobenzyl) phosphate
- DB-234146
- 4-Nitro-benzenemethanol Phosphate; NSC 401698;
-
- インチ: InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2
- InChIKey: VFVYCNYEQFSMLG-UHFFFAOYSA-N
- SMILES: c1cc(ccc1COP(=O)(OCc2ccc(cc2)[N+](=O)[O-])OCc3ccc(cc3)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- 精确分子量: 503.07300
- 同位素质量: 503.07298078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 659
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 182Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 690.8±55.0 °C at 760 mmHg
- フラッシュポイント: 371.6±31.5 °C
- Solubility: DMSO
- PSA: 192.03000
- LogP: 7.03910
- じょうきあつ: 0.0±2.1 mmHg at 25°C
Tris(p-nitrobenzyl) Phosphate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tris(p-nitrobenzyl) Phosphate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T886060-1 g |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 1g |
555.00 | 2021-07-16 | ||
| TRC | T886060-2 g |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 2g |
1045.00 | 2021-07-16 | ||
| TRC | T886060-100mg |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 100mg |
$ 133.00 | 2023-09-05 | ||
| TRC | T886060-250mg |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 250mg |
$ 190.00 | 2023-09-05 | ||
| TRC | T886060-500mg |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 500mg |
$ 357.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213127-250 mg |
Tris(p-nitrobenzyl) Phosphate, |
66777-93-3 | 250MG |
¥2,708.00 | 2023-07-10 | ||
| TRC | T886060-2g |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 2g |
$1275.00 | 2023-05-17 | ||
| TRC | T886060-500 mg |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 500MG |
290.00 | 2021-07-16 | ||
| TRC | T886060-250 mg |
Tris(p-nitrobenzyl) Phosphate |
66777-93-3 | 250MG |
155.00 | 2021-07-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213127-250mg |
Tris(p-nitrobenzyl) Phosphate, |
66777-93-3 | 250mg |
¥2708.00 | 2023-09-05 |
Tris(p-nitrobenzyl) Phosphate 関連文献
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
Tris(p-nitrobenzyl) Phosphateに関する追加情報
Tris(p-nitrobenzyl) Phosphate: A Comprehensive Overview
Tris(p-nitrobenzyl) Phosphate (CAS No. 66777-93-3) is a versatile compound with significant applications in various fields, including materials science, pharmacology, and advanced chemical synthesis. This compound, often abbreviated as TPP, has garnered attention due to its unique chemical properties and potential for innovative applications. Recent advancements in its synthesis and characterization have further highlighted its importance in modern research.
The molecular structure of Tris(p-nitrobenzyl) Phosphate consists of three p-nitrobenzyl groups attached to a central phosphate atom. This configuration imparts the compound with distinctive electronic and steric properties, making it highly suitable for specific chemical reactions. The presence of the nitro group (-NO₂) on the benzene ring introduces strong electron-withdrawing effects, which enhance the reactivity of the compound in various transformations.
One of the most notable applications of Tris(p-nitrobenzyl) Phosphate is in the field of polymer chemistry. Researchers have recently explored its role as a crosslinking agent in the synthesis of advanced polymeric materials. These materials exhibit improved mechanical properties and thermal stability, making them ideal for high-performance applications such as aerospace components and electronic devices.
In pharmacology, TPP has been investigated as a potential drug delivery agent. Its ability to form stable complexes with bioactive molecules has led to its use in targeted drug delivery systems. Recent studies have demonstrated its effectiveness in encapsulating anti-cancer drugs, enhancing their bioavailability and reducing side effects.
The synthesis of Tris(p-nitrobenzyl) Phosphate has also been optimized in recent years. Traditional methods involved multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient and scalable production processes. These improvements have made TPP more accessible for industrial applications.
Another area where Tris(p-nitrobenzyl) Phosphate has shown promise is in electrochemistry. Its ability to act as an electron transfer mediator has been leveraged in the development of novel battery technologies. Recent research has focused on integrating TPP into lithium-ion batteries, where it enhances energy storage capacity and cycle stability.
The environmental impact of Tris(p-nitrobenzyl) Phosphate is another critical area of study. Researchers are investigating its biodegradability and potential toxicity to ensure its safe use in industrial and medical applications. Preliminary findings suggest that under specific conditions, TPP can undergo controlled degradation, reducing its environmental footprint.
In conclusion, Tris(p-nitrobenzyl) Phosphate (CAS No. 66777-93-3) is a multifaceted compound with a wide range of applications across diverse scientific domains. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future technological innovations.
66777-93-3 (Tris(p-nitrobenzyl) Phosphate) Related Products
- 14390-40-0(Bis(p-nitrobenzyl) Phosphate)
- 654055-00-2(1-pyrenesulfonic acid hydrate)
- 1192263-91-4(4-[(dibenzylamino)methyl]piperidin-4-ol)
- 2411237-54-0(N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide)
- 23969-87-1((1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine)
- 2227810-93-5(tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate)
- 2416236-00-3(6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride)
- 2229309-23-1(4,4-difluoro-1-(oxan-3-yl)cyclohexane-1-carboxylic acid)
- 2229545-96-2(1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine)
- 1261470-62-5(Methyl 1-aminonaphthalene-3-acetate)




